An In-depth Technical Guide to N-methyl-2-(3-oxopiperazin-2-yl)acetamide: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to N-methyl-2-(3-oxopiperazin-2-yl)acetamide: Properties, Synthesis, and Potential Applications
Introduction
N-methyl-2-(3-oxopiperazin-2-yl)acetamide is a heterocyclic organic compound featuring a piperazinone core functionalized with an N-methylacetamide group. The piperazine ring and its derivatives are of significant interest in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4][5] These activities include, but are not limited to, anthelmintic, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] The presence of the acetamide moiety further suggests potential for diverse pharmacological applications, as acetamide derivatives have been explored as COX-II inhibitors and for other therapeutic uses.[6]
This technical guide provides a comprehensive overview of the basic properties of N-methyl-2-(3-oxopiperazin-2-yl)acetamide, including its physicochemical characteristics, a proposed synthetic route, methods for its analytical characterization, and an exploration of its potential biological significance based on the activities of structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of novel piperazinone derivatives.
Physicochemical Properties
The fundamental physicochemical properties of N-methyl-2-(3-oxopiperazin-2-yl)acetamide are summarized in the table below. These properties are essential for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 19564-13-7 | [7][8] |
| Molecular Formula | C₇H₁₃N₃O₂ | [7][9] |
| Molecular Weight | 171.20 g/mol | [9] |
| IUPAC Name | N-methyl-2-(3-oxopiperazin-2-yl)acetamide | [8] |
| Synonyms | N-Methyl-2-(3-oxo-2-piperazinyl)acetamide | [7] |
| Predicted XLogP3-AA | -1.5 | PubChem |
| Predicted Hydrogen Bond Donor Count | 2 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |
| Predicted Rotatable Bond Count | 2 | PubChem |
Synthesis and Derivatization
Proposed Synthetic Pathway
The synthesis could commence from a suitable protected piperazin-2-one precursor. The key steps would involve the alkylation of the piperazinone nitrogen with a protected haloacetamide, followed by deprotection and subsequent N-methylation.
Caption: Proposed synthetic pathway for N-methyl-2-(3-oxopiperazin-2-yl)acetamide.
Experimental Protocol: Hypothetical Synthesis
Step 1: Protection of Piperazin-2-one
-
Dissolve piperazin-2-one in a suitable solvent such as dichloromethane (DCM).
-
Add triethylamine (Et₃N) as a base.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-piperazin-2-one.
Step 2: Alkylation with Bromoacetyl bromide
-
Dissolve N-Boc-piperazin-2-one in an aprotic solvent like tetrahydrofuran (THF).
-
Cool the solution to -78°C.
-
Add a strong base such as lithium diisopropylamide (LDA) to deprotonate the α-carbon.
-
Slowly add bromoacetyl bromide.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-3-(bromoacetyl)piperazin-2-one.
Step 3: Amination with Methylamine
-
Dissolve the bromoacetylated intermediate in a polar solvent like dimethylformamide (DMF).
-
Add an excess of methylamine (as a solution in THF or as a gas).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-Boc-2-(methylaminoacetyl)piperazin-2-one.
Step 4: Deprotection
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor for the disappearance of the starting material by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
Triturate the residue with diethyl ether to precipitate the final product, N-methyl-2-(3-oxopiperazin-2-yl)acetamide, likely as a salt.
-
Further purification can be achieved by recrystallization or preparative HPLC.
Analytical Characterization
The structural confirmation and purity assessment of N-methyl-2-(3-oxopiperazin-2-yl)acetamide would rely on standard analytical techniques employed for organic molecules.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of piperazine derivatives.[10][11][12] Due to the lack of a strong chromophore in the parent piperazine structure, derivatization is often required for sensitive UV detection.[10][12]
General HPLC-UV Protocol:
-
Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a typical mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210-220 nm for the amide bond, or a higher wavelength if a UV-active derivatizing agent is used.
-
Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent.
Caption: A typical workflow for purity analysis by HPLC-UV.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would be essential for the structural elucidation of the molecule. The expected proton signals would include those for the methyl groups, the methylene protons of the piperazinone ring, and the amide protons.
Mass Spectrometry (MS)
Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), would be used to confirm the molecular weight and elemental composition of the synthesized compound.
Potential Biological and Pharmacological Activity
The piperazine scaffold is a well-known pharmacophore present in a multitude of clinically used drugs.[3] Derivatives of piperazine have demonstrated a broad range of biological activities.
-
Antimicrobial and Antifungal Activity: Numerous piperazine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, with some showing significant activity against various pathogens.[2][4]
-
Anti-inflammatory Activity: The piperazine nucleus has been incorporated into molecules designed as anti-inflammatory agents, including COX-II inhibitors.[6]
-
Anticonvulsant Activity: Certain piperazine-containing compounds have shown promise as anticonvulsant agents in preclinical studies.[1]
-
Inotropic Agents: Some acetamide derivatives incorporating a piperazine moiety have been investigated as positive inotropic agents for the potential treatment of heart failure.[13]
Given the structural features of N-methyl-2-(3-oxopiperazin-2-yl)acetamide, it is plausible that this compound could exhibit one or more of these biological activities. Further screening and pharmacological evaluation would be necessary to determine its specific therapeutic potential.
Conclusion
N-methyl-2-(3-oxopiperazin-2-yl)acetamide is a compound of interest due to its piperazinone core, a privileged scaffold in medicinal chemistry. While specific data on this molecule is scarce, this guide provides a comprehensive framework for its synthesis, characterization, and potential biological evaluation based on established knowledge of related compounds. The proposed synthetic route and analytical methods offer a starting point for researchers interested in exploring the properties and applications of this and similar piperazinone derivatives. Further investigation into its pharmacological profile is warranted to uncover its potential therapeutic value.
References
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- PubChem. (n.d.). 2-(4-Methyl-2-oxopiperidin-1-yl)acetamide.
- Archives of Pharmacy Practice. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
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